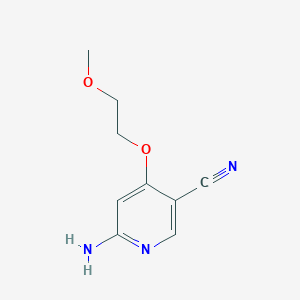
6-Amino-4-(2-methoxyethoxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-(2-methoxyethoxy)nicotinonitrile is a chemical compound with the molecular formula C9H12N4O. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a 2-methoxyethoxy group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with the 2-methoxyethoxy group. The resulting intermediate is then treated with ammonia to introduce the amino group at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-(2-methoxyethoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxyethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various alkoxy derivatives.
Applications De Recherche Scientifique
6-Amino-4-(2-methoxyethoxy)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile: Similar structure but with different substituents, leading to distinct chemical and biological properties.
6-Amino-4-(2-methoxyethyl)nicotinonitrile: Similar but lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness
6-Amino-4-(2-methoxyethoxy)nicotinonitrile is unique due to the presence of both the amino and 2-methoxyethoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
6-amino-4-(2-methoxyethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c1-13-2-3-14-8-4-9(11)12-6-7(8)5-10/h4,6H,2-3H2,1H3,(H2,11,12) |
Clé InChI |
PJAYZQCDQDWOHK-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=NC=C1C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















